molecular formula C7H7ClN2O2 B13677955 3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid

3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid

Cat. No.: B13677955
M. Wt: 186.59 g/mol
InChI Key: HSOOJEQQKCNYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid typically involves the chlorination of 2,5-dimethylpyrazine followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a broader range of biological activities and is more versatile in synthetic applications .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

3-chloro-5,6-dimethylpyrazine-2-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2/c1-3-4(2)10-6(8)5(9-3)7(11)12/h1-2H3,(H,11,12)

InChI Key

HSOOJEQQKCNYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)O)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.